molecular formula C20H31O4P B14677354 2-exo-Hydroxy-exo-trimethylen-norbornane phosphate CAS No. 34260-65-6

2-exo-Hydroxy-exo-trimethylen-norbornane phosphate

Katalognummer: B14677354
CAS-Nummer: 34260-65-6
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: GXWYRSCTDVINTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-exo-Hydroxy-exo-trimethylen-norbornane phosphate is a complex organic compound derived from norbornane. Norbornane, also known as bicyclo[2.2.1]heptane, is a bicyclic hydrocarbon with a unique structure that has been extensively studied in organic chemistry

Vorbereitungsmethoden

The synthesis of 2-exo-Hydroxy-exo-trimethylen-norbornane phosphate typically involves multiple steps, starting from norbornane derivatives. One common synthetic route involves the functionalization of norbornane to introduce the hydroxy and phosphate groups. This can be achieved through a series of reactions, including oxidation, substitution, and phosphorylation . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

2-exo-Hydroxy-exo-trimethylen-norbornane phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and phosphorylating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-exo-Hydroxy-exo-trimethylen-norbornane phosphate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-exo-Hydroxy-exo-trimethylen-norbornane phosphate involves its interaction with specific molecular targets. The hydroxy and phosphate groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

2-exo-Hydroxy-exo-trimethylen-norbornane phosphate can be compared with other norbornane derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

34260-65-6

Molekularformel

C20H31O4P

Molekulargewicht

366.4 g/mol

IUPAC-Name

bis(8-tricyclo[5.2.1.02,6]decanyl) hydrogen phosphate

InChI

InChI=1S/C20H31O4P/c21-25(22,23-19-9-11-7-17(19)15-5-1-3-13(11)15)24-20-10-12-8-18(20)16-6-2-4-14(12)16/h11-20H,1-10H2,(H,21,22)

InChI-Schlüssel

GXWYRSCTDVINTI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C1)C3CC2CC3OP(=O)(O)OC4CC5CC4C6C5CCC6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.